BPIPP Inhibits Multiple Guanylyl Cyclase Isoforms vs. Isoform-Selective Inhibitors
BPIPP inhibits stimulation of GC-A, GC-B, and soluble guanylyl cyclase in intact cells across multiple cell types, whereas the comparator LY83583 (a soluble GC inhibitor) and ATP-competitive inhibitors exhibit restricted isoform selectivity [1]. The compound suppresses cGMP accumulation in T84 human colorectal carcinoma cells, rat C6 glioma cells, and other cell lines with IC₅₀ values ranging from 3.4 to 11.2 μM .
| Evidence Dimension | Guanylyl cyclase isoform inhibition breadth |
|---|---|
| Target Compound Data | Inhibits GC-A, GC-B, and soluble guanylyl cyclase in intact cells |
| Comparator Or Baseline | LY83583 (soluble GC-selective only); ATP-competitive GC inhibitors (isoform-restricted) |
| Quantified Difference | 3 distinct GC isoforms inhibited by BPIPP vs. single isoform for comparators |
| Conditions | Intact T84 cells, C6 glioma cells; cGMP accumulation assay |
Why This Matters
For researchers investigating GC signaling pathways where multiple isoforms are co-expressed, BPIPP provides broader pathway inhibition than isoform-selective tools.
- [1] Kots AY, Choi BK, Estrella-Jimenez ME, et al. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. Proc Natl Acad Sci USA. 2008;105(24):8440–8445. View Source
